An In-depth Technical Guide to 3,5-Dichlorobenzimidamide Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 3,5-Dichlorobenzimidamide Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3,5-Dichlorobenzimidamide hydrochloride, a compound of interest for researchers, scientists, and professionals in the field of drug development. Drawing upon established chemical principles and field-proven insights, this document delves into the core chemical properties, synthesis, and potential therapeutic applications of this molecule, with a particular focus on its emerging role in antifungal research.
Molecular Profile and Physicochemical Properties
3,5-Dichlorobenzimidamide hydrochloride is a halogenated aromatic amidine. The presence of two chlorine atoms on the benzene ring significantly influences its electronic properties and reactivity, making it a valuable scaffold in medicinal chemistry.
Table 1: Physicochemical Properties of 3,5-Dichlorobenzimidamide Hydrochloride
| Property | Value | Source |
| CAS Number | 22978-61-6 | [1] |
| Molecular Formula | C₇H₇Cl₃N₂ | [1] |
| Molecular Weight | 225.50 g/mol | [1] |
| Appearance | White crystalline solid (predicted) | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 2 | |
| Topological Polar Surface Area | 49.9 Ų | [1] |
| Complexity | 151 | [1] |
| Covalently-Bonded Unit Count | 2 | [1] |
Synthesis and Mechanistic Considerations
The most established and logical synthetic route to 3,5-Dichlorobenzimidamide hydrochloride is through the Pinner reaction, starting from its corresponding nitrile, 3,5-dichlorobenzonitrile.[2][3][4][5][6][7] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an imino ester hydrochloride (a Pinner salt), which is then converted to the desired amidine.[3][5][6][7]
The Pinner Reaction: A Step-by-Step Mechanistic Pathway
The Pinner reaction is a robust method for the synthesis of imidates and their derivatives.[3][5][6][7] The causality behind the experimental choices lies in the need for anhydrous conditions to prevent the hydrolysis of the reactive intermediates.
Diagram 1: The Pinner Reaction Workflow
Caption: A schematic overview of the Pinner reaction for the synthesis of 3,5-Dichlorobenzimidamide hydrochloride.
Representative Experimental Protocol for Synthesis
The following is a representative protocol for the synthesis of 3,5-Dichlorobenzimidamide hydrochloride via the Pinner reaction. This protocol is based on established procedures for the synthesis of similar benzamidine derivatives and may require optimization for specific laboratory conditions.[8]
Materials:
-
3,5-Dichlorobenzonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Ammonia (gas)
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 3,5-dichlorobenzonitrile in a minimal amount of anhydrous diethyl ether.
-
Addition of Alcohol: Add a stoichiometric equivalent of anhydrous ethanol to the solution.
-
Introduction of HCl: Cool the mixture in an ice bath and slowly bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic and should be carefully controlled. The imino ester hydrochloride (Pinner salt) will precipitate as a white solid.
-
Isolation of the Pinner Salt: After the reaction is complete (as monitored by the cessation of precipitation), filter the solid Pinner salt under a blanket of dry nitrogen. Wash the solid with anhydrous diethyl ether to remove any unreacted starting materials.
-
Ammonolysis: Suspend the isolated Pinner salt in a fresh portion of anhydrous diethyl ether in a clean, dry flask.
-
Introduction of Ammonia: Cool the suspension in an ice bath and bubble anhydrous ammonia gas through the mixture with stirring. The Pinner salt will react to form 3,5-Dichlorobenzimidamide hydrochloride.
-
Product Isolation: After the reaction is complete, filter the solid product, wash with anhydrous diethyl ether, and dry under vacuum to yield 3,5-Dichlorobenzimidamide hydrochloride.
Spectroscopic Characterization (Predicted)
Due to the limited availability of published experimental spectra for 3,5-Dichlorobenzimidamide hydrochloride, the following data is predicted based on the known spectroscopic behavior of its constituent functional groups and structurally similar compounds.[9]
Disclaimer: The following spectroscopic data are predicted and should be used for guidance only. Experimental verification is essential for definitive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
Aromatic Protons: Two signals are expected in the aromatic region (δ 7.0-8.0 ppm). The proton at the 4-position will appear as a triplet, and the protons at the 2- and 6-positions will appear as a doublet.
-
Amine Protons: Broad signals corresponding to the -NH₂ and -NH₂⁺ protons are expected, and their chemical shifts will be highly dependent on the solvent and concentration.
¹³C NMR (Predicted):
-
Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-150 ppm). The carbon bearing the imidamide group (C1) and the carbons bearing the chlorine atoms (C3 and C5) will be deshielded.
-
Imidamide Carbon: The carbon of the C=N group will appear as a distinct signal in the range of δ 160-170 ppm.
Infrared (IR) Spectroscopy
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3300-3100 | N-H | Stretching (Amine & Amidinium) |
| 1650-1600 | C=N | Stretching (Imidamide) |
| 1600-1450 | C=C | Aromatic Ring Stretching |
| 800-600 | C-Cl | Stretching |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺). The fragmentation pattern will likely involve the loss of HCl, chlorine radicals, and cleavage of the imidamide group.[10][11][12] The isotopic pattern of the molecular ion and its fragments will be characteristic of a molecule containing three chlorine atoms.
Applications in Antifungal Drug Discovery
Benzamidine and benzamide derivatives have emerged as a promising class of compounds with significant antifungal activity.[13][14] Their mechanism of action and potential as therapeutic agents are areas of active research.
Mechanism of Action: Targeting Sec14p
Recent studies have identified the lipid transfer protein Sec14p as a key molecular target for the antifungal activity of certain benzamide derivatives.[15] Sec14p is essential for the transport of phosphatidylinositol and phosphatidylcholine, which are crucial components of fungal cell membranes and signaling pathways.[15] Inhibition of Sec14p disrupts lipid homeostasis, leading to impaired cell growth and viability.
Diagram 2: Proposed Antifungal Mechanism of Action
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